molecular formula C11H14N2S B15230877 6-(tert-Butylthio)-5-methylnicotinonitrile

6-(tert-Butylthio)-5-methylnicotinonitrile

Katalognummer: B15230877
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: MLRKSDUXITYUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butylthio)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a tert-butylthio group and a methyl group attached to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-5-methylnicotinonitrile typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinonitrile core. One common method involves the reaction of 5-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methyl and tert-butylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(tert-Butylthio)-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-(tert-Butylthio)-5-methylnicotinonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(tert-Butylthio)-5-methylpyridine
  • 6-(tert-Butylthio)-5-methylquinoline
  • 6-(tert-Butylthio)-5-methylisoquinoline

Uniqueness

6-(tert-Butylthio)-5-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and methyl groups on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C11H14N2S

Molekulargewicht

206.31 g/mol

IUPAC-Name

6-tert-butylsulfanyl-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-8-5-9(6-12)7-13-10(8)14-11(2,3)4/h5,7H,1-4H3

InChI-Schlüssel

MLRKSDUXITYUSN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1SC(C)(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.